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Compound of Interest

Compound Name: 2-(4-Chloro-phenyl)-ethylamine hcl

CAS No.: 2492-83-3

Cat. No.: B1590653 Get Quote

Executive Summary & Strategic Utility
In the landscape of medicinal chemistry, 2-(4-Chlorophenyl)ethylamine Hydrochloride (4-CPEA)

serves as a "privileged scaffold"—a molecular framework capable of providing ligands for

diverse biological targets. While phenethylamines are ubiquitous in neurotransmitter

modulation (dopamine, norepinephrine, serotonin), the introduction of a chlorine atom at the

para position confers specific pharmacokinetic and pharmacodynamic advantages.

Why This Building Block?
Metabolic Stability: The 4-chloro substituent effectively blocks para-hydroxylation mediated

by Cytochrome P450 enzymes (specifically CYP2D6), significantly extending the half-life of

the parent compound compared to unsubstituted phenethylamines.

Lipophilicity Modulation: The chlorine atom increases the logP (lipophilicity), enhancing

blood-brain barrier (BBB) penetration—a critical factor for CNS-targeted drug discovery.

Electronic Effects: The electron-withdrawing nature of the chlorine atom modulates the pKa

of the amine (slightly lower than unsubstituted phenethylamine), altering receptor binding

affinity and electrostatic interactions within the active site.
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Chemical Profile & Physical Properties[1][2][3][4][5]
[6][7][8]
Table 1: Technical Specifications

Property Specification

IUPAC Name 2-(4-Chlorophenyl)ethan-1-amine hydrochloride

CAS Number 13078-80-3 (HCl salt); 156-41-2 (Free base)

Molecular Formula C₈H₁₀ClN[1] · HCl

Molecular Weight 192.08 g/mol

Appearance White to off-white crystalline powder

Solubility
High in Water, Methanol, DMSO; Low in DCM

(Free base soluble in DCM)

Melting Point 212–215 °C (Decomposes)

pKa (Conjugate Acid) ~9.4 (Estimate based on phenethylamine)

Storage Desiccate at RT; Hygroscopic

Synthetic Decision Framework
The primary utility of 4-CPEA lies in its nucleophilic primary amine. The following decision tree

guides the selection of reaction pathways based on the desired pharmacophore.
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Figure 1: Synthetic divergence from the 4-CPEA scaffold. Select the pathway based on the

target biological interface.

Application Protocols
Protocol A: High-Efficiency Amide Coupling
(Peptidomimetic Synthesis)
Objective: Synthesize an amide derivative with minimal purification requirements. Mechanism:

Activation of carboxylic acid partner via HATU to form an active ester, followed by nucleophilic

attack by the 4-CPEA amine.

Reagents:

Carboxylic Acid Partner (1.0 equiv)

4-CPEA HCl (1.1 equiv)

HATU (1.1 equiv)
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DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

DMF (Anhydrous)

Step-by-Step Methodology:

Free Base Generation (In-situ): In a reaction vial, dissolve 4-CPEA HCl (1.1 mmol) in DMF (2

mL). Add DIPEA (2.0 mmol) and stir for 5 minutes. Self-Validation: The solution should

become clear as the free amine is liberated.

Activation: In a separate vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (2 mL). Add

HATU (1.1 mmol) and DIPEA (1.0 mmol). Stir for 10 minutes at Room Temperature (RT).

Color change to yellow/orange often indicates active ester formation.

Coupling: Transfer the activated acid solution to the amine solution dropwise.

Reaction: Stir at RT for 2–4 hours.

Monitoring: Check via TLC (System: 5% MeOH in DCM). The spot for 4-CPEA (ninhydrin

active, usually low Rf) should disappear.

Workup: Dilute with EtOAc (30 mL). Wash with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine

(1x). Dry over Na₂SO₄ and concentrate.

Troubleshooting: If the yield is low, ensure the HCl salt is fully neutralized. The extra equivalent

of DIPEA in step 1 is critical.

Protocol B: Reductive Amination (Secondary Amine
Synthesis)
Objective: Create a flexible amine linker, common in kinase inhibitors. Mechanism: Formation

of an imine/iminium ion followed by selective reduction.

Reagents:

Aldehyde Partner (1.0 equiv)

4-CPEA HCl (1.0 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Acetic Acid (catalytic, 1-2 drops)

DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

Imine Formation: Suspend 4-CPEA HCl (1.0 mmol) in DCE (5 mL). Add the Aldehyde (1.0

mmol) and TEA (1.0 mmol) to neutralize the salt. Add 1 drop of Acetic Acid. Stir for 30–60

minutes.

Note: STAB is acid-tolerant, but neutralizing the HCl salt ensures the amine is nucleophilic

enough to attack the carbonyl.

Reduction: Add STAB (1.5 mmol) in one portion. Gas evolution (mild) may occur.

Reaction: Stir at RT overnight (12–16 hours).

Quenching: Quench with Sat. NaHCO₃ (aqueous).[2] Stir vigorously for 15 minutes to

decompose borate complexes.

Extraction: Extract with DCM (3x).

Purification: Flash chromatography is usually required. Amine products often tail on silica;

use 1% Triethylamine in the eluent to sharpen peaks.

Protocol C: Triazine Scaffold Synthesis (Antitumor
Agents)
Context: Based on recent research (e.g., ResearchGate, 2023), 4-CPEA is used to substitute

chlorine atoms on cyanuric chloride to create multi-functional drugs.

Workflow Diagram:
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Figure 2: Sequential nucleophilic substitution on a triazine core. Temperature control is critical

to prevent over-substitution.

Critical Control Points:

Temperature: Step 1 must be kept at 0–5°C. Higher temperatures will lead to di-substitution.

Base: Use inorganic base (Na₂CO₃ or NaHCO₃) for the aqueous/acetone mixture to

scavenge HCl.

Safety & Handling (SDS Summary)
Hazards:

H315: Causes skin irritation.[3][1][4]
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H319: Causes serious eye irritation.[3][5][1][6]

H335: May cause respiratory irritation.[1][4]

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. The HCl salt is a fine

powder; avoid dust generation.

Incompatibility: Strong oxidizing agents.

First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1590653#2-4-chloro-phenyl-ethylamine-hcl-as-a-
building-block-for-novel-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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